7-(Trimethylsilyl)hept-6-yn-2-ol

CAS No.: 176502-41-3

Cat. No.: VC5257363

Molecular Formula: C10H20OSi

Molecular Weight: 184.354

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 176502-41-3 |

|---|---|

| Molecular Formula | C10H20OSi |

| Molecular Weight | 184.354 |

| IUPAC Name | 7-trimethylsilylhept-6-yn-2-ol |

| Standard InChI | InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3 |

| Standard InChI Key | JPUNKAMJCLYLOS-UHFFFAOYSA-N |

| SMILES | CC(CCCC#C[Si](C)(C)C)O |

Introduction

Structural and Chemical Identity

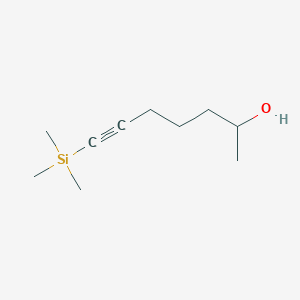

7-(Trimethylsilyl)hept-6-yn-2-ol (CAS 176502-41-3) belongs to the class of silyl-protected alkynols. Its IUPAC name derives from a seven-carbon chain (hept) with a hydroxyl group (-ol) at carbon 2 and a trimethylsilyl (TMS)-protected triple bond between carbons 6 and 7. The molecular formula is C₁₀H₁₈OSi, with a molecular weight of 182.34 g/mol. The compound’s structure is depicted below:

The trimethylsilyl group enhances stability against undesired side reactions while preserving the alkyne’s reactivity for subsequent transformations .

Physicochemical Properties

Limited experimental data exist for this compound, but analogous silylated alkynols exhibit:

-

Boiling Point: ~200–220°C (extrapolated from similar compounds)

-

Density: ~0.89–0.92 g/cm³

-

Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water .

The hydroxyl group’s polarity contrasts with the hydrophobic TMS group, creating amphiphilic behavior critical for phase-transfer reactions .

Synthetic Methodologies

Grignard-Based Alkynylation

A key synthesis route involves the reaction of [4-(trimethylsilyl)but-3-ynyl]magnesium bromide with a suitable electrophile. For example, in the synthesis of vitamin D receptor agonists, this Grignard reagent reacts with a tosylated precursor to install the TMS-alkyne moiety :

The reaction proceeds at −78°C in a mixture of Et₂O and THF, achieving a 96% yield after chromatographic purification .

Protection-Deprotection Strategies

The hydroxyl group is often protected during synthesis to prevent undesired oxidation. For instance, tert-butyldimethylsilyl (TBS) groups are introduced via TBSOTf in the presence of DMAP, enabling selective functionalization at the alkyne :

This step is critical in multi-step syntheses of natural products like resolvins .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing vitamin D receptor agonists, where its alkyne participates in Sonogashira couplings to construct steroidal frameworks . For example, in the synthesis of carborane-based vitamin D analogs, the TMS group stabilizes the alkyne during palladium-catalyzed cross-couplings .

Natural Product Synthesis

In the stereoselective synthesis of resolvin E4, a specialized pro-resolving mediator, 7-(Trimethylsilyl)hept-6-yn-2-ol derivatives enable precise control over double-bond geometry through Lindlar hydrogenation .

Reactivity and Functionalization

Alkyne Reactivity

The TMS-protected alkyne undergoes desilylation under mild conditions (e.g., K₂CO₃/MeOH), generating terminal alkynes for further coupling reactions. For example:

Hydroxyl Group Transformations

The hydroxyl group participates in esterifications and etherifications. In one protocol, pivaloyl chloride converts the alcohol to a pivalate ester, enhancing stability during subsequent silylations :

Comparative Analysis with Structural Analogs

| Compound | Structure | Key Differences |

|---|---|---|

| 1-(Trimethylsilyl)hept-1-yn-3-ol | TMS at C1, hydroxyl at C3 | Alkyne position alters reactivity |

| 4-(Trimethylsilyl)but-3-yn-1-ol | Shorter chain (C4) | Limited steric hindrance |

| Hept-6-yn-2-ol | Lacks TMS group | Higher polarity, lower stability |

The C7-TMS substitution in 7-(Trimethylsilyl)hept-6-yn-2-ol optimizes steric bulk for regioselective reactions compared to shorter-chain analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume